![molecular formula C24H47NO10S B1242704 Psychosine sulfate](/img/structure/B1242704.png)
Psychosine sulfate
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Overview
Description
Psychosine sulfate is a sulfoglycosphingolipid. It has a role as a human metabolite. It derives from a psychosine. It is a tautomer of a psychosine sulfate zwitterion.
Scientific Research Applications
1. Role in Neurodegenerative Diseases
Psychosine sulfate has been studied extensively in the context of neurodegenerative diseases. It is notably associated with Krabbe's disease, a form of globoid cell leukodystrophy. This condition is characterized by the accumulation of psychosine, leading to myelin loss and damage to oligodendrocytes, the cells responsible for producing myelin in the central nervous system (Igisu & Suzuki, 1984), (Khan et al., 2005).
2. Cellular and Molecular Impact
Psychosine sulfate's cytotoxic effects on different types of neural cells, including Schwann cells and oligodendrocytes, have been observed in multiple studies. It induces apoptosis and cellular dysfunction by disrupting critical cellular pathways and structures (Webster, 1993), (Zaka et al., 2005).
3. Diagnostic and Research Tools
Innovations in diagnostic tools, such as the synthesis of fluorescent analogs of cerebroside sulfate for assaying arylsulfatase A (ASA) activity, have been developed. These tools are crucial for diagnosing and understanding diseases associated with psychosine sulfate (Louis et al., 1991).
4. Potential Therapeutic Targets
Studies have identified potential therapeutic targets to mitigate the effects of psychosine sulfate. For instance, insulin-like growth factor-1 (IGF-1) has been shown to protect against psychosine-induced apoptosis, providing a possible therapeutic pathway (Zaka et al., 2005). Similarly, the inhibition of peroxisomal functions by psychosine might be countered by antioxidant therapy (Khan et al., 2005).
properties
Product Name |
Psychosine sulfate |
---|---|
Molecular Formula |
C24H47NO10S |
Molecular Weight |
541.7 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-6-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-3,4,5-trihydroxyoxan-2-yl]methyl hydrogen sulfate |
InChI |
InChI=1S/C24H47NO10S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(26)18(25)16-33-24-23(29)22(28)21(27)20(35-24)17-34-36(30,31)32/h14-15,18-24,26-29H,2-13,16-17,25H2,1H3,(H,30,31,32)/b15-14+/t18-,19+,20+,21-,22-,23+,24+/m0/s1 |
InChI Key |
UIEYIJKBVSNMMH-PIIMIWFASA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)COS(=O)(=O)O)O)O)O)N)O |
SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)COS(=O)(=O)O)O)O)O)N)O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)COS(=O)(=O)O)O)O)O)N)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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